molecular formula C22H20ClN5O3S B11376348 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

Cat. No.: B11376348
M. Wt: 469.9 g/mol
InChI Key: RTIFOUQXVKEDKH-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Research: The compound’s reactivity and stability make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: Its derivatives may have applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential enzymes or pathways . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide is unique due to its combination of a thiadiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific studies and potential therapeutic applications.

Properties

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C22H20ClN5O3S/c1-2-18(29)24-16-7-3-13(4-8-16)20(31)25-22-27-26-21(32-22)14-11-19(30)28(12-14)17-9-5-15(23)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,24,29)(H,25,27,31)

InChI Key

RTIFOUQXVKEDKH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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